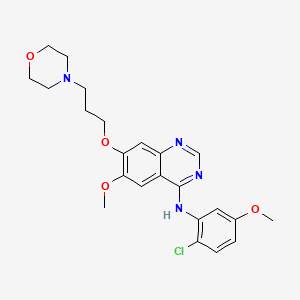
Src Inhibitor-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Src Inhibitor-5 is a member of the class of quinazolines that is quinazoline which is substituted at position 4 by a 2-chloro-5-methoxyanilino group, at position 6 by a methoxy group and at position 7 by a 3-(morpholin-4-yl)propoxy group. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is an aromatic ether, a polyether, a member of quinazolines, a secondary amino compound, a member of morpholines, a tertiary amino compound and a member of monochlorobenzenes.
Aplicaciones Científicas De Investigación
Role of Src in Cancer Development and Therapeutics
Src family kinases are pivotal in tumor development, influencing cell proliferation, survival, migration, and metastasis. Despite Src inhibitors showing minimal activity as monotherapies in solid tumors, research underscores their potential in combinatorial regimens to overcome resistance to existing anticancer therapies and prevent metastatic recurrence (Zhang & Yu, 2012). This suggests a nuanced approach to leveraging Src inhibitors in cancer treatment, highlighting the importance of understanding Src's complex role in cancer biology and therapy response.
Src Inhibitors in Solid Tumor Malignancies
Src's implication in cancer progression has led to the development of Src inhibitors, tested in clinical trials for their efficacy in solid tumor malignancies. Despite limited activity as single agents, ongoing studies focus on combination therapies and biomarker-driven trials to enhance their therapeutic potential (Puls, Eadens, & Messersmith, 2011). These efforts reflect the critical need for a strategic approach in utilizing Src inhibitors, focusing on targeted and personalized treatment strategies.
Innovations in Src Inhibitor Design
Recent advancements have introduced novel Src inhibitors with improved specificity and efficacy. Design strategies include targeting distinct active site nucleophiles, offering new pathways for inhibiting Src family kinases and related molecules. These developments are crucial for designing more effective and selective cancer therapeutics (Gushwa, Kang, Chen, & Taunton, 2012).
Src as a Therapeutic Target in Cancer
Evaluating Src as a therapeutic target reveals its significant role in various cancers, with specific biomarkers enhancing the effectiveness of Src inhibitors. The identification of sensitive cancer cells to Src inhibitors underscores the potential of targeted therapy, emphasizing the need for further research in biomarker identification and therapeutic application (Nam et al., 2014).
Propiedades
Nombre del producto |
Src Inhibitor-5 |
|---|---|
Fórmula molecular |
C23H27ClN4O4 |
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
InChI |
InChI=1S/C23H27ClN4O4/c1-29-16-4-5-18(24)20(12-16)27-23-17-13-21(30-2)22(14-19(17)25-15-26-23)32-9-3-6-28-7-10-31-11-8-28/h4-5,12-15H,3,6-11H2,1-2H3,(H,25,26,27) |
Clave InChI |
CVOJFSBJHSHLQV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4 |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




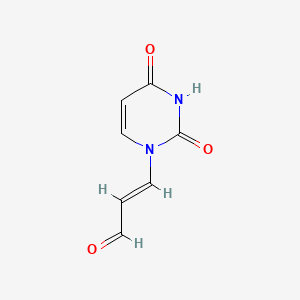
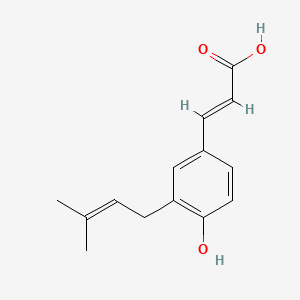

![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)
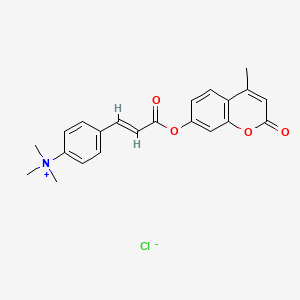
![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
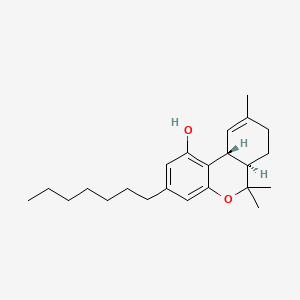
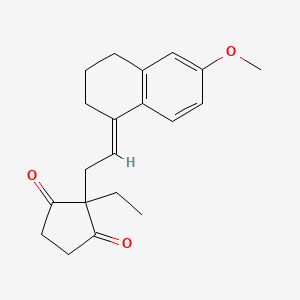
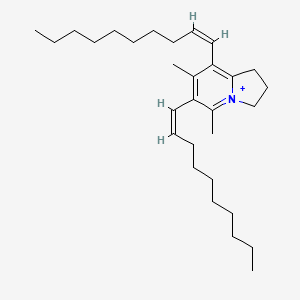
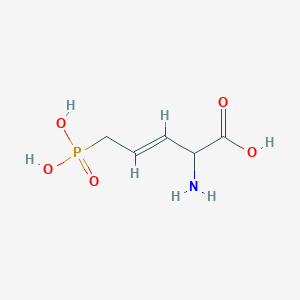

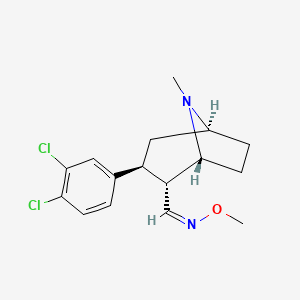
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)